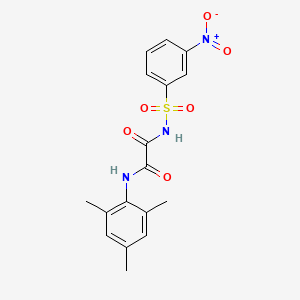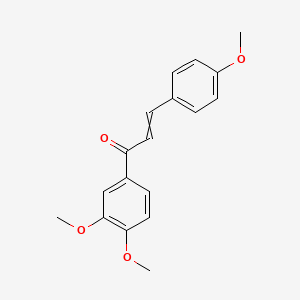![molecular formula C15H30O4 B12563510 {2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol CAS No. 143458-58-6](/img/structure/B12563510.png)
{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of {2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol typically involves the reaction of 2-methyl-1,3-dioxolane with an octyloxyethyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the octyloxyethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted dioxolane derivatives.
科学研究应用
{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of {2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol involves its interaction with specific molecular targets and pathways. The dioxolane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The octyloxyethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
相似化合物的比较
2-Methyl-1,3-dioxolane: A simpler analog without the octyloxyethyl group.
2-Octyloxyethanol: Lacks the dioxolane ring but contains the octyloxyethyl group.
Comparison:
Chemical Properties: The combination of the dioxolane ring and the octyloxyethyl group enhances the compound’s reactivity and potential for diverse chemical transformations.
属性
CAS 编号 |
143458-58-6 |
|---|---|
分子式 |
C15H30O4 |
分子量 |
274.40 g/mol |
IUPAC 名称 |
[2-methyl-2-(2-octoxyethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C15H30O4/c1-3-4-5-6-7-8-10-17-11-9-15(2)18-13-14(12-16)19-15/h14,16H,3-13H2,1-2H3 |
InChI 键 |
PJAQUFASSQPKJH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOCCC1(OCC(O1)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4'-bipiperidin]-1'-yl)(2-chlorophenyl)methanone](/img/structure/B12563435.png)

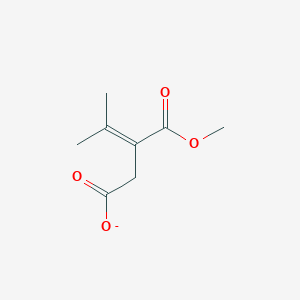
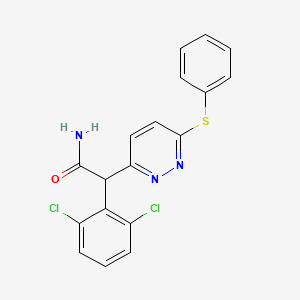
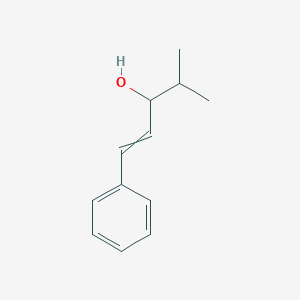
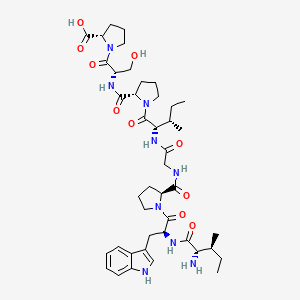

![Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate](/img/structure/B12563482.png)
![1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12563498.png)
![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)

![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
